molecular formula C29H24N6O3 B460900 ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)

ethyl 6-amino-5,5,7-tricyano-3,5,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate-8-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)

Katalognummer: B460900
Molekulargewicht: 504.5g/mol
InChI-Schlüssel: HVARMSBQVRYMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate is a complex organic compound with a unique spiro structure

Eigenschaften

Molekularformel

C29H24N6O3

Molekulargewicht

504.5g/mol

IUPAC-Name

ethyl 6-amino-1'-benzyl-5,5,7-tricyano-2'-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3'-indole]-2-carboxylate

InChI

InChI=1S/C29H24N6O3/c1-2-38-27(37)34-13-12-20-23(16-34)29(22(14-30)25(33)28(20,17-31)18-32)21-10-6-7-11-24(21)35(26(29)36)15-19-8-4-3-5-9-19/h3-12,23H,2,13,15-16,33H2,1H3

InChI-Schlüssel

HVARMSBQVRYMEU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N

Kanonische SMILES

CCOC(=O)N1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(C2(C#N)C#N)N)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the spiro structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6-amino-1’-benzyl-5,5,7-tricyano-2’-oxospiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-2-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where such properties are desired .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.